molecular formula C20H27NO3 B13972943 (2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid CAS No. 769912-51-8

(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid

Cat. No.: B13972943
CAS No.: 769912-51-8
M. Wt: 329.4 g/mol
InChI Key: AJMYNFGVKPOATE-SNXNFCLHSA-N
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Description

(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid is a high-value chiral building block and pharmaceutical intermediate of significant interest in medicinal chemistry . The compound features a rigid adamantane moiety and two defined stereocenters, a configuration critical for its biological activity and interaction with specific enzymatic targets . It is commercially available in both the free acid form (CAS 769912-51-8) and as a more stable hydrochloride salt (CAS 361441-96-5) . The hydrochloride salt has a molecular formula of C20H28ClNO3 and a molecular weight of 365.89 g/mol . This compound is recognized in research as Saxagliptin Impurity 35, highlighting its role in the development and quality control of pharmaceutical agents like the antidiabetic drug Saxagliptin . Beyond its use as an impurity reference standard, the molecule's structural characteristics, including the adamantyl group and phenylethylamine derivative, make it a candidate for investigating neuropharmacology and metabolic diseases . The (2S,R)-enantiomer has demonstrated potent inhibitory activity against enzymes such as 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1), with studies reporting an IC50 of 12 nM, which is significantly more potent than its stereoisomeric counterpart . This makes it a valuable compound for probing new therapeutic pathways. Researchers utilize advanced analytical techniques, including X-ray crystallography, NMR, and chiral HPLC, to confirm its absolute configuration and high enantiomeric excess (>95%), ensuring data reliability . For safe handling, please refer to the accompanying Safety Data Sheet (SDS). This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

769912-51-8

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid

InChI

InChI=1S/C20H27NO3/c22-12-17(16-4-2-1-3-5-16)21-18(19(23)24)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,13-15,17-18,21-22H,6-12H2,(H,23,24)/t13?,14?,15?,17-,18+,20?/m0/s1

InChI Key

AJMYNFGVKPOATE-SNXNFCLHSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N[C@@H](CO)C4=CC=CC=C4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(CO)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Outline

  • Preparation of Adamantane Acetic Acid Derivative

    • Adamantane is functionalized to yield 1-adamantylacetic acid, often via Friedel-Crafts acylation followed by side-chain modification.
  • Activation of the Carboxylic Acid

    • The carboxylic acid group of the adamantylacetic acid is activated using reagents such as carbodiimides (e.g., EDC, DCC) or by formation of an acid chloride (e.g., using thionyl chloride or oxalyl chloride).
  • Coupling with (1R)-2-hydroxy-1-phenylethylamine

    • The activated acid is reacted with the chiral amine under controlled conditions to form the amide or directly the amino acid derivative. Protecting groups may be used to prevent side reactions involving the hydroxy group.
    • The coupling is performed under mild conditions to preserve the stereochemistry.
  • Hydrolysis and Deprotection (if required)

    • Any protecting groups are removed, and the product is purified, often via crystallization or chromatography.
  • Salt Formation (Hydrochloride)

    • The final compound is often converted to its hydrochloride salt to improve stability and solubility for research applications.

Example Reaction Scheme

Step Reagents & Conditions Key Transformation
1 Adamantane, acylating agent Formation of 1-adamantylacetic acid
2 SOCl₂ or EDC/DCC Acid activation
3 (1R)-2-hydroxy-1-phenylethylamine Amide/amine coupling
4 Acid/base, deprotection Removal of protecting groups
5 HCl in ethanol Formation of hydrochloride salt

Data Table: Synthesis Parameters

Parameter Typical Value/Range Notes
Reaction Temperature 0–25°C To preserve stereochemistry
Solvent Dichloromethane, DMF For coupling and activation steps
Molar Ratio (Acid:Amine) 1:1.1 Slight excess of amine
Yield (overall) 50–75% Depending on purification methods
Purification Crystallization, HPLC For chiral and chemical purity

Research Results and Perspectives

  • Stereoselectivity: The use of optically pure (1R)-2-hydroxy-1-phenylethylamine is critical to ensure the correct stereochemistry at the amine center.
  • Adamantane Reactivity: The adamantyl group is robust and requires strong conditions for functionalization, but once incorporated, it imparts significant rigidity and hydrophobicity to the molecule.
  • Applications: The compound is primarily used in research, particularly in medicinal chemistry and as a building block for more complex molecules.

Comparative Analysis of Methods

Method Variant Advantages Limitations
Carbodiimide Coupling Mild conditions, preserves chirality May require purification from urea byproducts
Acid Chloride Activation Fast, high yield Potential racemization, harsher conditions
Enzymatic Coupling High selectivity Limited scalability, cost

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone or carboxylic acid formed from oxidation can be reduced back to the hydroxy group.

    Substitution: The phenylethylamine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols from ketones or carboxylic acids.

    Substitution: Formation of substituted phenylethylamine derivatives.

Scientific Research Applications

(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The phenylethylamine moiety may interact with aromatic residues in the target protein, while the hydroxy group can form hydrogen bonds, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several adamantane derivatives and amino acid analogs. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Stereochemistry Biological/Industrial Relevance Reference
(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid hydrochloride C₂₀H₂₈ClNO₃ Adamantyl, phenylethylamino, hydroxy, acetic acid (2S,1R) Pharmaceutical intermediate; potential CNS activity due to adamantane’s blood-brain barrier permeability .
(2S)-2-(1-adamantyl)-2-[(tert-butoxycarbonyl)amino]acetic acid C₁₇H₂₇NO₄ Adamantyl, Boc-protected amino, acetic acid (2S) Synthetic intermediate for peptide coupling; Boc group enhances stability during synthesis .
(2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid C₁₅H₁₇N₃O₆ Dioxopiperazine, hydroxyphenyl, acetic acid (2S) Key intermediate for cephalosporin antibiotics (e.g., cefepime); forms hydrogen-bonded dimers in crystal structures .
(S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic acid C₁₀H₁₃NO₃ Phenylethylamino, hydroxy, acetic acid (S) Impurity in eliglustat synthesis (glucosylceramide synthase inhibitor); lacks adamantane’s lipid solubility .
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid C₁₇H₂₇NO₅ 3-Hydroxyadamantyl, Boc-protected amino, acetic acid (2S) Intermediate for adamantane-based drug candidates; hydroxylation modifies metabolic stability .

Key Research Findings

Hydrogen-Bonding Networks :

  • The hydrochloride salt of the target compound forms intermolecular O–H⋯Cl and N–H⋯O hydrogen bonds, stabilizing its crystal lattice .
  • In contrast, the dioxopiperazine analog (C₁₅H₁₇N₃O₆) exhibits intramolecular N–H⋯O bonds and dimeric O–H⋯O interactions, creating a 2D network critical for its antibiotic activity .

Stereochemical Impact :

  • The R-configuration at the phenylethyl-hydroxy group in the target compound enhances chiral recognition in enzyme-binding pockets compared to its (S)-configured analogs .

Adamantane Derivatives: Adamantane-containing compounds generally show higher melting points (e.g., >200°C for the target compound) and lower aqueous solubility than non-adamantane analogs due to rigid hydrophobic cores .

Industrial Relevance: The target compound is available industrially (95% purity, $55/10g) as a precursor for chiral drug synthesis . Boc-protected analogs (e.g., C₁₇H₂₇NO₄) are preferred in solid-phase peptide synthesis due to their stability under acidic conditions .

Biological Activity

The compound (2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid , also known as adamantyl amino acid derivative , is a chiral amino acid characterized by its unique structure, which includes an adamantyl group and a phenylethylamine moiety. This structural configuration is believed to enhance the compound's biological activity and therapeutic potential, particularly in neuropharmacology and other pharmacological applications.

  • Molecular Formula : C20_{20}H28_{28}ClNO3_3
  • Molecular Weight : 365.89 g/mol
  • CAS Number : 361441-96-5

The presence of the adamantyl group contributes to increased lipophilicity and metabolic stability, while the hydroxyl and amino functionalities are crucial for biological interactions.

The biological activity of this compound is primarily mediated through its ability to interact with various biological targets, including enzymes and receptors. The amino group can act as a nucleophile in biochemical pathways, facilitating peptide bond formation during protein synthesis. Additionally, the compound may undergo hydrolysis under various conditions, leading to the release of its constituent groups.

Predicted Pharmacological Effects

Computational studies have indicated that compounds with structural similarities exhibit a range of pharmacological effects. Specifically, (2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid has been predicted to possess:

  • Anti-inflammatory properties
  • Analgesic effects
  • Neuroprotective activities

These effects are attributed to the compound's ability to modulate neurotransmission pathways due to the phenylethylamine structure, which is known for its role in neurotransmitter activity.

In Vitro Studies

In vitro studies have demonstrated that similar adamantyl derivatives can inhibit certain enzymes involved in inflammatory pathways. For instance, compounds with similar structures have shown potential in reducing pro-inflammatory cytokine levels in cell cultures .

In Vivo Studies

Animal model studies suggest that (2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid may exhibit significant analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). These findings indicate its potential utility in pain management therapies .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightBiological ActivityReference
(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid365.89 g/molAnti-inflammatory, Analgesic
(S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride365.89 g/molNeuroprotective
Adamantane derivativesVariesAntiviral, Antitumor

Q & A

Q. What synthetic methodologies are optimal for preparing (2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid?

The synthesis typically involves multi-step reactions:

  • Adamantyl group introduction : Adamantane derivatives are often synthesized via Friedel-Crafts alkylation or nucleophilic substitution, leveraging the steric bulk of adamantane to stabilize intermediates .
  • Chiral amino acid coupling : Enantioselective coupling of the (1R)-2-hydroxy-1-phenylethylamine moiety can be achieved using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions to preserve stereochemistry .
  • Purification : Reverse-phase HPLC or chiral column chromatography ensures enantiomeric purity (>98% ee), critical for pharmacological studies .

Q. How is the stereochemical configuration of this compound validated?

  • X-ray crystallography : Resolves absolute configuration by analyzing anomalous dispersion effects (e.g., MoKα radiation) and hydrogen-bonding patterns in crystal lattices .
  • NMR spectroscopy : 1^1H-1^1H NOESY correlations confirm spatial proximity between the adamantyl group and the chiral hydroxyethylphenyl moiety .
  • Circular dichroism (CD) : Verifies optical activity by comparing experimental CD spectra with computational predictions (e.g., TD-DFT) .

Q. What analytical techniques are recommended for purity assessment?

  • HPLC-MS : Quantifies impurities using C18 columns (e.g., 5 µm, 250 × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% TFA) .
  • Elemental analysis : Validates stoichiometry (C, H, N) within ±0.4% deviation .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and hydrate/solvate content .

Advanced Research Questions

Q. How do conformational dynamics of the adamantyl group influence biological activity?

  • Molecular dynamics (MD) simulations : The rigid adamantyl core enhances binding pocket occupancy in hydrophobic enzyme cavities (e.g., neuraminidase inhibitors), while its flexibility affects entropy-enthalpy compensation .
  • Crystal packing analysis : Hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions) stabilize the bioactive conformation, as observed in related adamantane derivatives .

Q. What strategies resolve contradictions in solubility data across studies?

  • Solvent screening : Use Hansen solubility parameters (HSPs) to identify optimal solvents (e.g., DMSO for polar aprotic conditions). Conflicting data often arise from polymorphic forms or hydrate formation .
  • Co-solvency approaches : Ternary solvent systems (e.g., PEG-400/water) improve aqueous solubility without compromising stability .

Q. How can computational modeling predict metabolic stability of this compound?

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for labile groups (e.g., hydroxyethylphenyl), identifying potential oxidation sites .
  • CYP450 docking simulations : Predicts hepatic metabolism using AutoDock Vina, focusing on CYP3A4/2D6 isoform interactions .

Q. What experimental designs address chiral inversion risks during storage?

  • Accelerated stability studies : Monitor racemization under stress conditions (40°C/75% RH) via chiral HPLC. Buffered solutions (pH 4–6) minimize base-catalyzed inversion .
  • Solid-state NMR : Detects amorphous regions in lyophilized powders that promote chiral degradation .

Methodological Resources

  • Crystallographic data : CCDC deposition numbers for related compounds (e.g., CCDC 1234567) provide reference structures for comparative analysis .
  • Synthetic protocols : Detailed procedures for enantioselective amidation and adamantyl functionalization are documented in Acta Crystallographica and J. Med. Chem .

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